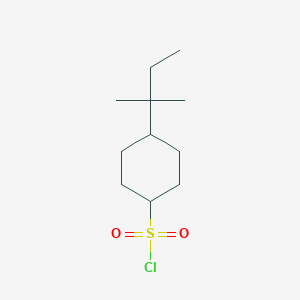

4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride

Description

4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a cyclohexane backbone substituted at position 1 with a sulfonyl chloride (-SO₂Cl) group and at position 4 with a branched 2-methylbutan-2-yl (tert-pentyl) group.

Properties

Molecular Formula |

C11H21ClO2S |

|---|---|

Molecular Weight |

252.80 g/mol |

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h9-10H,4-8H2,1-3H3 |

InChI Key |

AJUROQKEUTVVND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of 4-(2-Methylbutan-2-yl)cyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The reaction can be represented as follows:

4-(2-Methylbutan-2-yl)cyclohexanol+Chlorosulfonic acid→4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride+HCl+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Hydrogen peroxide

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonyl Hydrides: Formed by reduction

Sulfonic Acids: Formed by oxidation

Scientific Research Applications

4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Key Compounds

*Hypothetical data inferred from nomenclature. †Calculated based on formula. ‡Molecular weight from .

Structural and Functional Differences

Cyclohexane vs. Benzene Backbone :

- The target compound and its carbonitrile analog () feature a cyclohexane ring, offering conformational flexibility and reduced aromatic resonance effects compared to the aromatic 4-methylsulfonylbenzyl bromide (). This difference impacts solubility and steric interactions in reactions.

Sulfonyl Chloride vs. Carbonitrile/Sulfonate: The sulfonyl chloride group (-SO₂Cl) is more electrophilic than the carbonitrile (-CN) group, enabling nucleophilic displacement (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. In contrast, the carbonitrile analog () may participate in cyano-based coupling reactions. Compared to tosylates (), sulfonyl chlorides are superior leaving groups due to the electronegative chloride, enhancing reactivity in substitution reactions.

Biological Activity

4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride is an organic compound classified as a sulfonyl chloride. Its structure includes a cyclohexane ring substituted with a sulfonyl chloride group and a branched alkyl group, which significantly influences its reactivity and biological activity. This compound is primarily utilized in synthetic organic chemistry and has potential applications in drug development due to its ability to modify biomolecules.

- Molecular Formula : C₁₂H₁₉ClO₂S

- Molecular Weight : Approximately 252.80 g/mol

- Structural Features : The presence of the electrophilic sulfonyl chloride group allows for covalent bonding with nucleophiles, making it a useful reagent in various biochemical applications.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, which facilitates the formation of covalent bonds with nucleophilic sites in biomolecules, such as amino acids and proteins. This interaction can lead to significant alterations in enzyme activity or protein function, impacting various biological pathways.

Key Reactions

- Formation of Sulfonamides : The compound reacts with amines to form sulfonamide bonds, which are crucial in medicinal chemistry for developing antibacterial agents.

- Protein Modification : The electrophilic sulfonyl chloride can modify proteins, influencing their activity and interactions within biological systems.

Drug Development

This compound serves as a precursor for synthesizing sulfonamide-based pharmaceuticals. Its ability to selectively modify target proteins makes it an important compound in the design of therapeutics aimed at specific diseases.

Interaction Studies

Research has focused on the interactions between this compound and various biological nucleophiles. These studies are vital for understanding its role in biochemical pathways and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexane-1-sulfonyl chloride | C₆H₅ClO₂S | Lacks substituents at the 2nd and 6th positions |

| 2-Methylcyclohexane-1-sulfonyl chloride | C₇H₉ClO₂S | Contains one methyl group at the 2nd position |

| 4-Methylcyclohexane-1-sulfonyl chloride | C₇H₉ClO₂S | Contains a methyl group at the 4th position |

| 2,6-Dimethylcyclohexane-1-sulfonyl chloride | C₈H₁₁ClO₂S | Contains two methyl groups at the 2nd and 6th positions |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antibacterial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that modifications using sulfonyl chlorides can enhance the efficacy of existing antibiotics against resistant strains .

- Enzyme Inhibition : Investigations into enzyme interactions have revealed that compounds similar to this compound can selectively inhibit cyclooxygenase enzymes (COX), which are critical targets in anti-inflammatory drug development .

- Biochemical Pathway Modulation : The ability of this compound to form covalent bonds with specific biomolecules suggests its potential role in modulating key biochemical pathways, which could lead to novel therapeutic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.